Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate
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Overview
Description
Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate is a chemical compound with the molecular formula C41H62O8 and a molecular weight of 682.926 g/mol . It is also known by its synonym, benzoic acid, 3,4,5-tris[(1-oxo-10-undecenyl)oxy]-, methyl ester . This compound is characterized by its ester functional groups and long aliphatic chains, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate typically involves esterification reactions. One common method is the reaction of benzoic acid derivatives with undec-10-enoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The aliphatic chains can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes or receptors. The long aliphatic chains may also facilitate membrane interactions, enhancing the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,5-tris[(dec-9-enoyl)oxy]benzoate
- Methyl 3,4,5-tris[(dodec-11-enoyl)oxy]benzoate
- Methyl 3,4,5-tris[(oct-7-enoyl)oxy]benzoate
Uniqueness
Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate is unique due to its specific chain length and ester configuration, which can influence its chemical reactivity and biological activity. The presence of three ester groups also provides multiple sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
874624-04-1 |
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Molecular Formula |
C41H62O8 |
Molecular Weight |
682.9 g/mol |
IUPAC Name |
methyl 3,4,5-tri(undec-10-enoyloxy)benzoate |
InChI |
InChI=1S/C41H62O8/c1-5-8-11-14-17-20-23-26-29-37(42)47-35-32-34(41(45)46-4)33-36(48-38(43)30-27-24-21-18-15-12-9-6-2)40(35)49-39(44)31-28-25-22-19-16-13-10-7-3/h5-7,32-33H,1-3,8-31H2,4H3 |
InChI Key |
MGGWOKWSBDRXPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)OC(=O)CCCCCCCCC=C)OC(=O)CCCCCCCCC=C)OC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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